![molecular formula C19H22N2O2 B5617913 4-benzyl-1-(2-nitrobenzyl)piperidine](/img/structure/B5617913.png)
4-benzyl-1-(2-nitrobenzyl)piperidine
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Overview
Description
4-Benzyl-1-(2-nitrobenzyl)piperidine is a complex organic compound featuring a piperidine backbone substituted with benzyl and nitrobenzyl groups. This structure is notable in various chemical syntheses and applications due to its distinct functional groups, which offer diverse reactivity patterns.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic piperidine or benzyl piperidine structures. For instance, Mahdavi et al. (2016) described synthesizing novel triazole-linked compounds starting from cyclohexanone, which involves creating an enamine with piperidine and subsequent reactions with nitrobenzaldehyde derivatives (Mahdavi et al., 2016). Such methodologies might be adaptable for synthesizing 4-benzyl-1-(2-nitrobenzyl)piperidine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
Structural analysis is crucial for understanding the conformation and reactivity of compounds. For example, the study by Prasad et al. (2008) on a related compound, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, utilized X-ray crystallography to investigate the molecular structure, revealing a chair conformation of the piperidine ring and distorted tetrahedral geometry around the sulfur atom (Prasad et al., 2008). Similar analytical techniques could elucidate the structure of 4-benzyl-1-(2-nitrobenzyl)piperidine.
Chemical Reactions and Properties
The chemical reactivity of 4-benzyl-1-(2-nitrobenzyl)piperidine would likely be influenced by the nitro and benzyl functional groups. These groups can undergo various reactions, such as nucleophilic substitution, reduction, and electrophilic aromatic substitution. Sparke et al. (2010) reported the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, showcasing the reactivity of nitrobenzyl compounds in nucleophilic substitution reactions (Sparke et al., 2010). Such reactions might be relevant to the functional groups in 4-benzyl-1-(2-nitrobenzyl)piperidine.
properties
IUPAC Name |
4-benzyl-1-[(2-nitrophenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-21(23)19-9-5-4-8-18(19)15-20-12-10-17(11-13-20)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVGAYJMVBFJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-[(2-nitrophenyl)methyl]piperidine |
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